molecular formula C22H25FN4O3 B5024587 N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHYLPHENYL)ETHANEDIAMIDE

N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B5024587
M. Wt: 412.5 g/mol
InChI Key: TWFDBKDPOFIATQ-UHFFFAOYSA-N
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Description

N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzoyl group and an ethanediamide linkage to a 4-methylphenyl group. This compound is of interest due to its potential interactions with various biological targets, making it a candidate for drug development and other scientific research.

Properties

IUPAC Name

N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFDBKDPOFIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-fluorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Linking the Piperazine to Ethylenediamine: The substituted piperazine is then reacted with ethylenediamine to form the ethanediamide linkage. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Introduction of the 4-Methylphenyl Group: Finally, the 4-methylphenyl group is introduced through a reaction with 4-methylphenyl isocyanate, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperazine ring.

Scientific Research Applications

N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.

    Medicine: It is investigated for its potential use in treating various diseases, including neurological disorders and cancers.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Fluorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide
  • N-(4-Fluorophenyl)-N’-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
  • N’-(4-Bromophenyl)-N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}ethanediamide

Uniqueness

N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both fluorobenzoyl and methylphenyl groups. This unique structure may confer distinct biological activities and binding affinities compared to similar compounds, making it a valuable candidate for further research and development.

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